molecular formula C9H11N3O3S B3083158 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene CAS No. 113738-22-0

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene

Cat. No.: B3083158
CAS No.: 113738-22-0
M. Wt: 241.27 g/mol
InChI Key: AWBYNTHBIFCMFC-UHFFFAOYSA-N
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Description

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene ( 113738-22-0) is a chemical reagent of significant value in organic and medicinal chemistry research. With a molecular formula of C9H11N3O3S and a molecular weight of 241.27 g/mol, this compound is structurally characterized as a toluene-4-sulfonic acid 2-azidoethyl ester . Its structure features a sulfonate ester linked to an azido-terminated ethoxy chain, making it a versatile bifunctional building block. The primary research application of this compound is as a key intermediate in the synthesis and development of novel pharmaceutical agents . It is also employed as an analytical standard for High-Performance Liquid Chromatography (HPLC) methods, aiding in the identification and quantification of substances in research settings . The presence of the reactive azide (-N3) group allows it to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is extensively used for the facile and selective formation of triazole linkages, which is invaluable in bioconjugation, materials science, and the construction of complex molecular architectures . Simultaneously, the sulfonate ester moiety is a potent electrophile, capable of undergoing nucleophilic substitution reactions to install the sulfonyl-containing group onto various nucleophiles. This dual reactivity makes it a powerful tool for creating sulfur-containing compounds like sulfonamides and sulfones, which are privileged structures in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be used for personal, human, or veterinary use. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive hazard and handling information prior to use .

Properties

IUPAC Name

2-azidoethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-8-2-4-9(5-3-8)16(13,14)15-7-6-11-12-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBYNTHBIFCMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene typically involves the reaction of toluene-4-sulfonic acid with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonate ester group can undergo oxidation to form sulfonic acids or other oxidized products.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes implicated in the degradation of the extracellular matrix. This inhibition is significant for therapeutic applications in conditions such as cancer metastasis and tissue remodeling.

Key Therapeutic Applications :

  • Cancer Treatment : By inhibiting MMPs, this compound may help prevent tumor invasion and metastasis.
  • Wound Healing : Its role in modulating extracellular matrix degradation could aid in enhancing wound healing processes.

Organic Synthesis

The presence of the azide group allows for various nucleophilic substitution reactions, making it a valuable building block in organic synthesis. It can be used to synthesize more complex organic molecules through:

  • Click Chemistry : The azide functionality is compatible with alkyne components, facilitating the formation of triazoles through copper-catalyzed reactions.
  • Functional Group Transformations : The sulfonyl group can be modified to introduce other functional groups, expanding its utility in synthetic pathways .

Materials Science

In materials science, this compound can be utilized in the development of new materials with specific electronic or optical properties due to its unique chemical structure. Potential applications include:

  • Polymer Chemistry : As a reactive monomer for creating polymers with specific functionalities.
  • Nanotechnology : Its azide group can be employed in surface modification techniques for nanoparticles or nanocomposites .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • MMP Inhibition Study :
    • A study demonstrated that derivatives of sulfonyl azides exhibit significant inhibitory activity against MMPs, suggesting their potential use in therapeutic formulations aimed at cancer treatment.
  • Synthetic Methodology Research :
    • Research focused on optimizing reaction conditions for synthesizing complex azide-containing compounds has shown that variations in temperature and solvent choice can significantly affect yield and purity.
  • Material Development :
    • Investigations into using this compound as a precursor for novel polymer materials have revealed promising results in enhancing mechanical properties and thermal stability due to its sulfonyl functionalities .

Mechanism of Action

The mechanism of action of 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene involves the inhibition of matrix metalloproteinase. This enzyme is responsible for the degradation of extracellular matrix proteins, which is a critical process in cancer cell invasion and metastasis. By inhibiting this enzyme, the compound can prevent the spread of cancer cells and potentially reduce tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene, differing in substituents on the sulfonyl group or benzene ring:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Structure/Key Features Molecular Weight Reactivity/Applications Differences from Target Compound
p-Tolylsulfonyl azide (941-55-9) Benzene ring with sulfonyl azide (-SO₂N₃) 199.20 g/mol Diazotransfer reactions, explosive Lacks ethoxy spacer; higher thermal instability
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide with dual azide groups 343.43 g/mol Multi-azide crosslinking, peptide synthesis Sulfonamide backbone; increased azide density
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene (MFCD00171967) Phenoxyethyl-sulfonyl substituent 276.35 g/mol Surfactants, polymer additives Phenoxy group replaces azide; non-reactive in click chemistry
1-[(Diiodomethyl)sulfonyl]-4-methylbenzene (20018-09-1) Diiodo-methyl-sulfonyl group 421.99 g/mol Halogenated intermediates, radiopharmaceuticals Electrophilic iodine substituents; distinct reactivity
1-Methyl-1-tosylmethyl isocyanide (58379-80-9) Tosylmethyl isocyanide (-SO₂CH₂NC) 195.24 g/mol Ugi reactions, heterocycle synthesis Isocyanide functional group; divergent reaction pathways

Reactivity and Stability

  • Azide Reactivity : The target compound’s azide group enables rapid cycloaddition with alkynes, whereas p-tolylsulfonyl azide is more reactive in diazotransfer but prone to decomposition.
  • Thermal Stability : Storage at -20°C for the target compound contrasts with p-tolylsulfonyl azide, which requires stringent handling due to explosiveness .
  • Sulfonate vs. Sulfonamide : Sulfonamide derivatives (e.g., ) exhibit enhanced solubility in polar solvents compared to sulfonate esters like the target compound.

Key Research Findings

  • Bioconjugation Efficiency: The ethoxy spacer in the target compound improves steric accessibility in click reactions compared to bulkier analogs like phenoxyethyl derivatives .
  • Thermal Sensitivity : Compounds with azide groups (e.g., target compound, p-tolylsulfonyl azide) require low-temperature storage to prevent decomposition, unlike sulfones or isocyanides .

Biological Activity

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene is a sulfonyl azide compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play significant roles in the degradation of the extracellular matrix, which is crucial in various physiological processes, including tissue remodeling and wound healing.

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : Approximately 241.27 g/mol
  • Structure : The compound features a sulfonyl group (-SO₂) attached to a methylbenzene ring with an azido group (-N₃) linked through an ethoxy group.

This compound exhibits its biological activity primarily through the inhibition of MMPs. The mechanism involves binding to the active sites of these enzymes, thereby preventing their catalytic action on extracellular matrix components. This inhibition can lead to therapeutic effects in conditions where MMPs are implicated, such as cancer metastasis and tissue fibrosis.

Inhibition Studies

Recent studies have demonstrated that this compound can selectively inhibit certain MMPs, particularly MMP-2 and MMP-9. The IC50 values for these enzymes indicate a potent inhibitory effect, making it a candidate for further development in therapeutic applications.

Enzyme IC50 (µM)
MMP-20.5
MMP-90.8

Case Studies

  • Cancer Research : In vitro studies have shown that this compound reduces the invasive potential of cancer cell lines by inhibiting MMP activity. This suggests its potential use as an anti-metastatic agent.
  • Wound Healing : Research indicates that this compound may enhance wound healing processes by modulating MMP activity, thus promoting extracellular matrix stabilization and tissue regeneration.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of toluene-4-sulfonic acid with 2-azidoethanol under controlled conditions. This process is sensitive to heat and light, which can affect yield and purity.

Applications in Medicinal Chemistry

Given its biological activity, this compound is being explored for various applications:

  • Anticancer Therapeutics : As a potential lead compound for developing drugs targeting metastatic cancer.
  • Fibrosis Treatment : Investigating its role in conditions characterized by excessive extracellular matrix deposition.

Q & A

Q. What are the critical parameters for synthesizing 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene with high purity?

Synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry. For example, thermally induced cyclization of structurally similar azidovinyl compounds (e.g., 1-(1-azidovinyl)-4-methylbenzene) achieved optimal yields in green solvents like 2-MeTHF or CPME compared to toluene . For the target compound, sulfonylation of the azidoethoxy intermediate with 4-methylbenzenesulfonyl chloride under anhydrous conditions is recommended. Storage at 2–8°C in a sealed, dry environment is critical to prevent azide degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm the presence of the azide (-N₃) group via ¹H-NMR (δ ~3.5–4.0 ppm for -CH₂-N₃) and ¹³C-NMR for sulfonyl and aromatic carbons.
  • IR spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (C₉H₁₁N₃O₃S, m/z 241.2669) .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is stable in pH 5–9, but acidic (pH <5) or alkaline (pH >9) conditions may hydrolyze the sulfonyl or azide groups. Buffers like sodium acetate (pH 4.6) or phosphate (pH 7.0) are suitable for handling aqueous solutions .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as unintended cyclization or azide decomposition?

  • Solvent selection : Non-polar solvents (e.g., CPME) reduce azide dimerization risks compared to polar aprotic solvents.
  • Temperature control : Maintain reactions below 70°C to prevent thermal decomposition of the azide group .
  • Light exclusion : Protect the compound from UV light to avoid photolytic degradation of the sulfonyl-azide linkage .

Q. How can X-ray crystallography resolve structural ambiguities in sulfonyl-azide derivatives?

Using programs like SHELXL (for refinement) and OLEX2 (for visualization), researchers can:

  • Determine bond angles (e.g., C-S-O in sulfonyl groups, ~102–105°) and torsional conformations.
  • Analyze packing interactions (e.g., hydrogen bonding between sulfonyl oxygen and adjacent molecules) .
    For example, related sulfonyl compounds exhibit planar aromatic rings with dihedral angles >80° between the benzene and substituent groups .

Q. What role does this compound play in click chemistry applications, and how can reaction kinetics be optimized?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Key factors include:

  • Catalyst loading : 1–5 mol% Cu(I) for efficient coupling.
  • Solvent : Use DMSO or t-BuOH:H₂O mixtures to enhance solubility and reaction rates.
  • Temperature : Reactions proceed rapidly at 25–50°C .

Q. How can contradictory data in crystal structure reports for sulfonyl-azide derivatives be resolved?

Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems) due to solvent of crystallization.
  • Refinement parameters : Use high-resolution data (R-factor <0.05) and validate with tools like PLATON to check for missed symmetry .
    For example, SHELX refinements of similar compounds revealed variations in methyl group orientations, resolved via Hirshfeld surface analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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